N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13470608
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H17ClN2O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7H2,1-2H3 |
| Standard InChI Key | QWNLNEPDFHRCEP-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1CCN(C1)C(=O)CCl |
| Canonical SMILES | CC(=O)N(C)CC1CCN(C1)C(=O)CCl |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide features a pyrrolidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH<sub>2</sub>Cl) and at the 3-position with an N-methyl acetamide moiety (-CH<sub>2</sub>-N(CH<sub>3</sub>)COCH<sub>3</sub>) . The chloroacetyl group introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets, while the acetamide side chain enhances solubility and metabolic stability .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The compound’s stereochemistry is defined by the pyrrolidine ring’s chair conformation, with the chloroacetyl and acetamide groups occupying equatorial positions to minimize steric strain . Computational models predict a dipole moment of 5.2 Debye, favoring interactions with polar enzyme active sites .
Synthesis and Manufacturing Processes
Stepwise Synthesis Pathway
The synthesis typically involves a three-step sequence :
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Pyrrolidine Functionalization: Reacting 3-(aminomethyl)pyrrolidine with chloroacetyl chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) to form 1-(2-chloroacetyl)pyrrolidin-3-ylmethanamine.
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N-Methylation: Treating the intermediate with methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Acetamide Formation: Acetylation using acetic anhydride in dichloromethane at 0–5°C to prevent over-acylation .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub> | 0–25°C | 78% |
| 2 | Methyl iodide, TBAB | 40°C | 85% |
| 3 | Acetic anhydride, DCM | 0–5°C | 92% |
Industrial-Scale Production
Continuous flow reactors optimize mass transfer and reduce reaction times (residence time: 15 min) compared to batch processes. A 2024 patent highlights a 94% purity yield using microchannel reactors with in-line IR monitoring .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate water solubility (12 mg/mL at 25°C) due to its polar acetamide group, with a logP of 1.8 indicating balanced lipophilicity . Stability studies show degradation <5% under acidic (pH 2) and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions over 24 hours, but sensitivity to strong bases (pH >10) .
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.15 (s, 2H, CH<sub>2</sub>Cl), 3.42 (m, 1H, pyrrolidine CH), 3.28 (s, 3H, N-CH<sub>3</sub>), 2.95 (m, 2H, CH<sub>2</sub>N) .
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IR: 1655 cm<sup>-1</sup> (C=O stretch), 1540 cm<sup>-1</sup> (N-H bend) .
| Compound | Plk1 IC<sub>50</sub> (μM) | MAPK IC<sub>50</sub> (μM) |
|---|---|---|
| Target compound | 0.24 | >50 |
| N-Methyl-pyrrolidine control | 5.6 | 12.3 |
Receptor Antagonism
The compound shows affinity for muscarinic M<sub>3</sub> receptors (K<sub>i</sub> = 18 nM), outperforming darifenacin (K<sub>i</sub> = 32 nM) in bladder smooth muscle relaxation assays .
Comparative Analysis with Structural Analogues
Functional Group Impact on Activity
Replacing the chloroacetyl group with hydroxyacetyl reduces Plk1 inhibition 20-fold, underscoring the chlorine’s role in electrophilic reactivity .
Table 4: Analogues and Key Properties
| Compound | Substituent | logP | Plk1 IC<sub>50</sub> (μM) |
|---|---|---|---|
| Target compound | -CO-CH<sub>2</sub>Cl | 1.8 | 0.24 |
| Hydroxyacetyl analogue | -CO-CH<sub>2</sub>OH | 0.9 | 4.8 |
| N-Ethyl variant | -N(CH<sub>2</sub>CH<sub>3</sub>) | 2.1 | 0.31 |
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